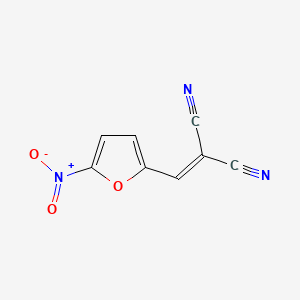
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Descripción general
Descripción
“7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one” is a chemical compound with the linear formula C14H6Cl3NO2 . It’s part of a class of compounds known as benzoxazinones, which are known for their interesting biological and other properties .
Synthesis Analysis
A new method has been designed to prepare the known benzoxazinone derivative 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one . The acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate that is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .Molecular Structure Analysis
The molecular structure of “7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one” is characterized by a benzoxazinone core, which is a fused benzene and oxazine ring . The molecule also contains a phenyl group attached to the 2-position of the benzoxazinone core .Chemical Reactions Analysis
Benzoxazinone derivatives offer good opportunities for substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring . The special structure of benzoxazinone derivatives allows two sites available for nucleophilic attack .Aplicaciones Científicas De Investigación
Hypolipidemic Properties
7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives have been studied for their hypolipidemic properties, particularly their ability to elevate high-density lipoprotein (HDL) levels. This activity has been observed in both hypercholesterolemic and normolipidemic rats. It's suggested that a metabolite or degradation product of these compounds might be responsible for these effects (Fenton et al., 1989).
Anticonvulsant Activity
Some derivatives, such as 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, have shown anticonvulsant activity against chemically and electrically induced seizures in mice, with low acute toxicity. This suggests potential applications in neurological disorders (De Marchi et al., 1971).
Inhibitors of C1r Serine Protease
Derivatives of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one have been synthesized and evaluated as inhibitors of the complement enzyme C1r, which plays a role in the complement cascade. This is particularly relevant in the context of Alzheimer's disease, where complement activation by beta-amyloid is a major contributing pathway to neuropathology (Hays et al., 1998).
Cytotoxicity Against Cancer Cell Lines
Some 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one derivatives have demonstrated cytotoxic activity against human cancer cell lines, with certain compounds showing high selectivity for specific cell lines. This indicates potential for development as cancer treatments (Pomarnacka et al., 2011).
Antimycobacterial Agents
Some derivatives have shown activity against Mycobacterium tuberculosis and other mycobacterial strains, comparable or superior to existing treatments like isoniazid. This suggests potential applications in treating tuberculosis and related diseases (Waisser et al., 2000).
Antimicrobial and Antioxidant Properties
Certain derivatives have been screened for antimicrobial and antioxidant activities, with some compounds showing significant results. This highlights the potential for these compounds in developing new antimicrobial and antioxidant agents (Haneen et al., 2019).
Propiedades
IUPAC Name |
7-chloro-2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-7-11-12(8-10)16-13(18-14(11)17)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIUCZXQBGRZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303564 | |
| Record name | 7-chloro-2-phenyl-4h-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one | |
CAS RN |
7033-52-5 | |
| Record name | NSC159069 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-2-phenyl-4h-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




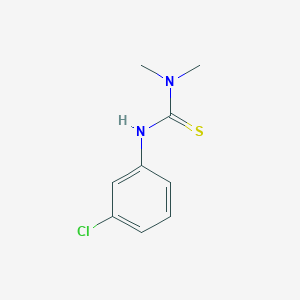
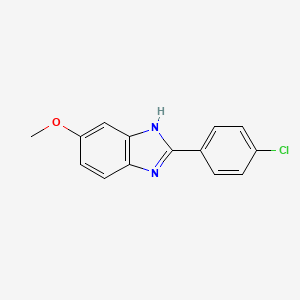
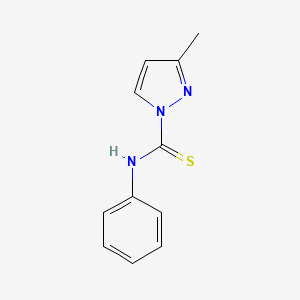
![2-[(5-Bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B1659925.png)
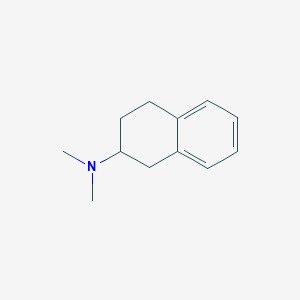
![N'~1~,N'~2~-bis[(1E)-3-phenylpropylidene]ethanedihydrazide](/img/structure/B1659930.png)
![N,N'-bis[(E)-(4-acetamidophenyl)methylideneamino]oxamide](/img/structure/B1659931.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1659932.png)


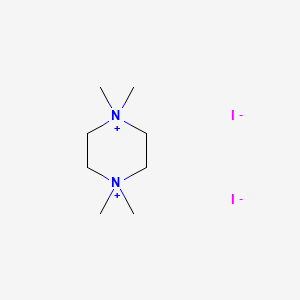
![4-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1659938.png)
